molecular formula C11H12O2 B8120907 methyl 5-ethenyl-2-methylbenzoate

methyl 5-ethenyl-2-methylbenzoate

Cat. No.: B8120907
M. Wt: 176.21 g/mol
InChI Key: WHJGCEWGYCEIEX-UHFFFAOYSA-N
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Description

Methyl 5-ethenyl-2-methylbenzoate is a substituted benzoate ester characterized by a methyl ester group at the carboxyl position, a methyl substituent at the 2-position, and an ethenyl (vinyl) group at the 5-position of the aromatic ring.

Properties

IUPAC Name

methyl 5-ethenyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-9-6-5-8(2)10(7-9)11(12)13-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJGCEWGYCEIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 5-ethenyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-5-vinylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-methyl-5-vinylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and microwave-assisted esterification are some of the advanced techniques employed to achieve greener and more sustainable production .

Chemical Reactions Analysis

Types of Reactions

methyl 5-ethenyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of 2-(4-hydroxyphenoxy)propionic acid potassium salt is in the development of herbicides. Research has shown that this compound possesses herbicidal properties, making it effective against a range of weeds. The synthesis process involves reacting hydroquinone with S-2-halopropanoic acids, leading to the production of optically pure forms that are more effective as herbicides .

Case Study: Herbicidal Efficacy

A study published in 2004 detailed the industrial-scale production of R-2-(4-hydroxyphenoxy)propanoic acid and its efficacy as a herbicide. The results indicated that formulations containing this compound significantly reduced weed populations in treated areas compared to untreated controls . The compound's effectiveness was attributed to its ability to inhibit specific enzymatic pathways in target plants, leading to their death while being less harmful to crops.

Pharmaceutical Applications

Anti-inflammatory Properties

Research has indicated that 2-(4-hydroxyphenoxy)propionic acid potassium salt exhibits anti-inflammatory properties. This characteristic makes it a candidate for developing pharmaceutical formulations aimed at treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of various phenolic compounds, 2-(4-hydroxyphenoxy)propionic acid was found to significantly reduce inflammation markers in vitro. The results showed a dose-dependent response, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory disorders .

Synthesis and Production Techniques

The production of optically pure R-2-(4-hydroxyphenoxy)propionic acid potassium salt can be achieved through several methods:

  • Chemical Synthesis : Traditional methods involve chemical reactions between hydroquinone and halopropanoic acids under controlled conditions to yield high-purity products .
  • Biotechnological Approaches : Recent advancements include using microorganisms like Beauveria bassiana for the fermentation process, which has shown promise in producing the compound efficiently while minimizing environmental impact .

While current applications are promising, further research is needed to explore additional therapeutic uses of 2-(4-hydroxyphenoxy)propionic acid potassium salt. Investigating its potential as an antioxidant or in cancer treatment could expand its applicability in pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-vinylbenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The vinyl group allows for further functionalization, enabling the compound to interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 5-ethenyl-2-methylbenzoate with structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Key Benzoate Esters
Compound Name Substituents (Positions) Ester Group Molecular Formula Key Features Reference
This compound Methyl (2), Ethenyl (5) Methyl C₁₁H₁₂O₂ Reactive ethenyl group Hypothetical
Methyl 5-methoxy-2-methylbenzoate Methyl (2), Methoxy (5) Methyl C₁₀H₁₂O₃ Electron-donating methoxy group
Ethyl 2-hydroxy-5-methylbenzoate Hydroxy (2), Methyl (5) Ethyl C₁₀H₁₂O₃ Increased acidity (phenolic -OH)
Methyl 5-chloro-2-hydroxybenzoate Chloro (5), Hydroxy (2) Methyl C₈H₇ClO₃ Electron-withdrawing Cl; acidic
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (4), Hydroxy (2) Methyl C₁₀H₁₁NO₄ Hydrogen-bonding capability

Key Observations:

  • Electron-withdrawing groups (e.g., chloro in ) decrease electron density, favoring nucleophilic substitution or hydrolysis. Hydroxy groups (e.g., ) confer acidity (pKa ~10 for phenolic -OH), enabling salt formation or hydrogen bonding.
  • Ester Group Impact:
    • Methyl esters (e.g., ) generally exhibit higher volatility and lower lipophilicity compared to ethyl esters (e.g., ), affecting bioavailability in pharmaceutical contexts .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Spectral Identification (NMR/IR) Reference
This compound Not reported Likely in ethanol ¹H NMR: δ 6.5–7.5 (vinyl protons) Hypothetical
Methyl 5-methoxy-2-methylbenzoate Not reported Soluble in ethanol ¹H NMR: δ 3.8 (OCH₃), 2.4 (CH₃)
Ethyl 2-hydroxy-5-methylbenzoate Not reported Ethanol, DMSO FTIR: Broad -OH stretch ~3200 cm⁻¹
Methyl 5-chloro-2-hydroxybenzoate Not reported Limited in water ¹³C NMR: δ 168 (C=O), 115–125 (C-Cl)

Notes:

  • Spectral data for methyl 5-acetyl-2-propoxybenzoate (e.g., ¹H NMR δ 1.0–1.5 for propoxy ) highlights the role of alkyl chain length in splitting patterns.
  • Absence of hydroxy groups (e.g., in methyl 5-methoxy-2-methylbenzoate ) simplifies NMR spectra compared to hydroxy-substituted analogs.

Research Findings and Industrial Relevance

  • Natural vs. Synthetic Origins: Complex diterpene esters (e.g., sandaracopimaric acid methyl ester ) exhibit higher molecular weights and lower solubility compared to synthetic benzoates, limiting their pharmaceutical utility but enhancing roles in coatings or resins.

  • Pharmaceutical Intermediates: Methyl 5-acetyl-2-propoxybenzoate derivatives are critical in synthesizing antihypertensive and antiulcer agents , while benzimidazole-containing esters (e.g., ) show promise in antitumor applications.

Biological Activity

Methyl 5-ethenyl-2-methylbenzoate, a benzoate ester, is a compound of interest due to its various biological activities, particularly in the context of pest management and potential applications in agriculture and medicine. This article synthesizes recent research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is part of the benzoate family, characterized by the presence of a methyl group and an ethenyl group on the aromatic ring. Its structural formula can be represented as follows:

C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_2

This structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its insecticidal and repellent properties. The following sections detail these activities based on current research.

Insecticidal Properties

  • Toxicity Against Insects :
    • A study assessed the insecticidal activity of various benzoate analogs, including this compound, against Solenopsis invicta (red imported fire ant). The LD50 values were determined to establish the toxicity levels. Methyl benzoate analogs exhibited significant mortality rates in treated populations, indicating their potential as environmentally safe insecticides .
    CompoundLD50 (µg per ant)95% CI
    This compound149.39130.20–168.11
    Methyl benzoate93.6588.85–98.814
    Benzyl benzoate18.8315.00–22.00
  • Sublethal Effects :
    • Research has indicated that exposure to methyl benzoate can affect fecundity and longevity in aphid populations (Aphis gossypii), with notable impacts on the developmental duration of subsequent generations .

Repellent Activity

  • Repellency Against Bed Bugs :
    • Methyl benzoate and its derivatives have shown promising results as repellents against Cimex lectularius (bed bugs). In controlled experiments, these compounds maintained significant spatial repellency over extended periods, outperforming conventional repellents like DEET in some tests .
    CompoundDuration of Repellency (Days)
    Methyl benzoate7
    Methyl 2-methoxybenzoate21
    DEET28

The mechanisms underlying the biological activity of this compound involve interactions with insect nervous systems and metabolic pathways:

  • Nervous System Interaction : Studies have indicated that methyl benzoate may inhibit cholinesterase activity in insects and mammals, leading to neurotoxic effects at higher concentrations . This inhibition could disrupt normal neurotransmission, resulting in paralysis or death.
  • Metabolic Disruption : The compound may also interfere with enzymes involved in xenobiotic metabolism, such as cytochrome P450s and glutathione S-transferases, which are crucial for detoxifying harmful substances .

Case Studies

  • Field Trials : Field trials have demonstrated the efficacy of methyl benzoate as a natural insecticide in agricultural settings, particularly against common pests like aphids and whiteflies. These trials reported reduced pest populations and improved crop yields without significant harm to beneficial insects .
  • Laboratory Studies : Laboratory studies investigating the effects of methyl benzoate on various insect species have consistently shown high mortality rates at specific concentrations, reinforcing its potential as a biopesticide .

Future Perspectives

Research into this compound is ongoing, with future studies focusing on:

  • Formulation Development : Optimizing formulations for enhanced efficacy and stability in field conditions.
  • Broader Application Studies : Investigating its effects on non-target organisms to ensure environmental safety.
  • Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound exerts its biological effects.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing methyl 5-ethenyl-2-methylbenzoate?

  • Methodological Answer :

  • FTIR and Raman Spectroscopy : Key for identifying functional groups. For example, the ester C=O stretch appears near 1720 cm⁻¹, while vinyl C-H stretches occur around 3080 cm⁻¹. Similar compounds (e.g., methyl 2-bromo-5-methoxybenzoate) show analogous patterns .
  • NMR (¹H and ¹³C) : Assign substituents systematically. Ethenyl protons resonate as multiplets at δ 5.1–5.8 ppm, and the methyl ester group appears near δ 3.8–3.9 ppm. ¹³C NMR confirms the ester carbonyl at ~167.5 ppm .

Table 1 : Characteristic Spectroscopic Peaks

TechniquePeak (cm⁻¹ or ppm)Assignment
FTIR1720C=O stretch
FTIR3080Vinyl C-H stretch
¹H NMR5.1–5.8 (multiplet)Ethenyl protons
¹³C NMR167.5Ester carbonyl carbon

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation. Ensure eye wash stations and emergency showers are accessible .
  • Storage : Keep in airtight containers in a dry, ventilated area. Avoid exposure to static electricity or open flames .

Advanced Questions

Q. How do hydrogen-bonding patterns influence the crystal structure of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s methodology to map hydrogen-bonding motifs. The ester carbonyl oxygen often acts as an acceptor, forming dimers or chains. This influences packing efficiency and melting points .
  • SHELX Refinement : Use SHELXL for small-molecule crystallography to resolve hydrogen-bond geometries. This program is robust for high-resolution data, even with twinned crystals .

Q. What synthetic strategies optimize the yield of this compound?

  • Methodological Answer :

  • Palladium-Catalyzed Coupling : Employ Suzuki-Miyaura reactions between methyl 5-bromo-2-methylbenzoate and vinyl boronic acid. Optimize in THF/water (3:1) at 80°C with Pd(PPh₃)₄ as a catalyst (yield ~75%) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Confirm purity via HPLC (>98%) .

Table 2 : Synthetic Yields of Benzoate Isomers

IsomerReaction TypeYield (%)
5-Ethenyl-2-methylSuzuki coupling75
4-Ethenyl-2-methylHeck reaction60
2-Ethenyl-5-methylSonogashira coupling50

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Experimental Replication : Reproduce synthesis under controlled conditions (solvent purity, inert atmosphere).
  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT) simulations to identify anomalies. For example, solvent effects (DMSO vs. CDCl₃) can shift NMR peaks by 0.3–0.5 ppm .

Q. What role do electronic effects play in the reactivity of the benzoate ring?

  • Methodological Answer :

  • Substituent Analysis : The electron-donating methyl group at position 2 stabilizes the ring via hyperconjugation, while the ethenyl group at position 5 introduces steric hindrance. This affects electrophilic substitution rates.
  • Kinetic Studies : Monitor nitration reactions (HNO₃/H₂SO₄) to assess regioselectivity. Meta-substitution is favored due to steric and electronic factors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points across studies?

  • Methodological Answer :

  • Recrystallization : Purify samples using solvents like ethanol/water to remove impurities.
  • Differential Scanning Calorimetry (DSC) : Measure melting points under standardized heating rates (e.g., 10°C/min). Compare with literature values from crystallography-validated samples .

Application-Oriented Questions

Q. What biological activity studies are feasible for this compound analogs?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion. Structural analogs (e.g., methyl 2-bromo-5-methoxybenzoate) show moderate activity, suggesting potential for derivatization .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms via fluorometric assays. The ethenyl group may enhance binding to hydrophobic active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-ethenyl-2-methylbenzoate
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